
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
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Description
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
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Biological Activity
The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a synthetic organic molecule with a complex structure that incorporates an imidazole ring, a thiophene moiety, and various substituents that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H14FN2S, with a molecular weight of approximately 246.73 g/mol. The presence of the fluorobenzyl group is expected to influence the lipophilicity and bioavailability of the compound, while the imidazole and thiophene rings are known for their roles in various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄FN₂S |
Molecular Weight | 246.73 g/mol |
CAS Number | 282104-32-9 |
Biological Activity Overview
The biological activity of this compound stems from its structural features. Compounds containing imidazole and thiophene rings have been associated with various pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The imidazole moiety has been linked to anticancer activities in various studies.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The fluorobenzyl group may enhance binding affinity to certain receptors, leading to altered physiological responses.
- Cell Membrane Penetration : The lipophilic nature of the compound may facilitate its penetration through cell membranes, allowing it to reach intracellular targets.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antibacterial properties. For instance:
- A study evaluated various imidazole derivatives against Staphylococcus aureus and Escherichia coli, reporting MIC values ranging from 20–70 µM for effective compounds .
Anticancer Activity
Imidazole-containing compounds have been studied for their anticancer potential:
- One study highlighted that derivatives similar to our compound showed cytotoxic effects on cancer cell lines, suggesting that the imidazole framework contributes to this activity .
Enzyme Inhibition
The inhibition of key enzymes by similar compounds has also been documented:
- Compounds with structural similarities were found to inhibit urease activity in Helicobacter pylori, indicating potential therapeutic applications in treating infections caused by this bacterium .
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-4-7-14(11-13)17(22)21-10-9-20-18(21)23-12-15-6-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPZBFYRJTLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.